

P110: A Promising Neuroprotective Peptide Targeting Mitochondrial Dynamics

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An In-Depth Comparison of P110's Efficacy in Preclinical Animal Models of Neurodegenerative Diseases

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the emerging therapeutic candidates, the peptide P110 has garnered significant attention for its unique mechanism of action targeting mitochondrial fission. This guide provides a comprehensive comparison of the neuroprotective effects of P110 in various animal models, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.

P110 is a seven-amino acid peptide that acts as a selective inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).^{[1][2]} This interaction is crucial in the process of mitochondrial fission, which, when excessive, is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.^{[1][3][4]} By inhibiting this interaction, P110 helps to restore mitochondrial homeostasis, reduce oxidative stress, and prevent neuronal cell death.^{[5][6]}

Comparative Efficacy of P110 in Animal Models

P110 has demonstrated significant neuroprotective effects across a range of animal models of neurodegenerative diseases. The following tables summarize the key quantitative data from these studies, offering a clear comparison of its performance.

Parkinson's Disease Models

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to induce a Parkinson's-like pathology in rodents by selectively destroying dopaminergic neurons in the substantia nigra.[\[7\]](#)[\[8\]](#)

Animal Model	Treatment	Key Findings	Reference
MPTP-induced PD mice	P110 (1.5 mg/kg/day)	- Blocked dopaminergic neuron apoptosis- Inhibited Drp1-dependent p53 mitochondrial translocation	[3] [9] [10]
MPP+ treated SH-SY5Y cells (in vitro PD model)	P110	- Reduced mitochondrial fragmentation and ROS production- Improved mitochondrial membrane potential and integrity- Reduced apoptosis and autophagic cell death	[3] [5]

Alzheimer's Disease Models

Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease are standard tools for studying the disease's pathology, including the accumulation of amyloid-beta (A β) plaques.[\[11\]](#)[\[12\]](#)

Animal Model	Treatment	Key Findings	Reference
5xFAD transgenic mice	P110	- Reduced excessive mitochondrial fission- Decreased A β accumulation- Mitigated energetic failure and oxidative stress	[10]
SH-SY5Y cells (in vitro AD model)	P110 (1 μ M and 10 μ M)	- Reduced protein levels of APP and BACE1- Increased protein levels of ADAM10 and Klotho- Reduced ROS production and increased active mitochondria	[1][9][13]

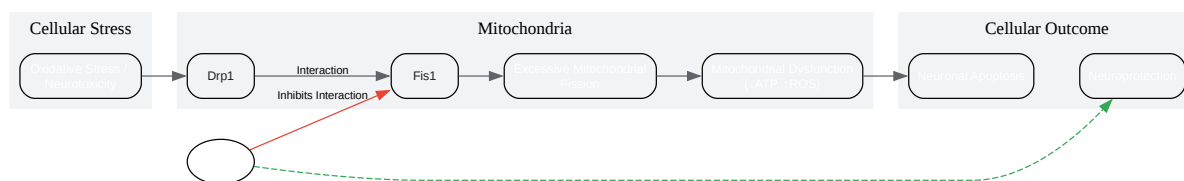
Stroke Models

Animal models of stroke, such as subarachnoid hemorrhage (SAH), are used to investigate the cellular and molecular mechanisms of brain injury following a cerebrovascular event.[14][15]

Animal Model	Treatment	Key Findings	Reference
Subarachnoid Hemorrhage (SAH) model	P110	- Reduced Drp1 and p-Drp1 levels- Attenuated neuronal apoptosis and blood-brain barrier disruption- Improved neurological outcomes	[4]

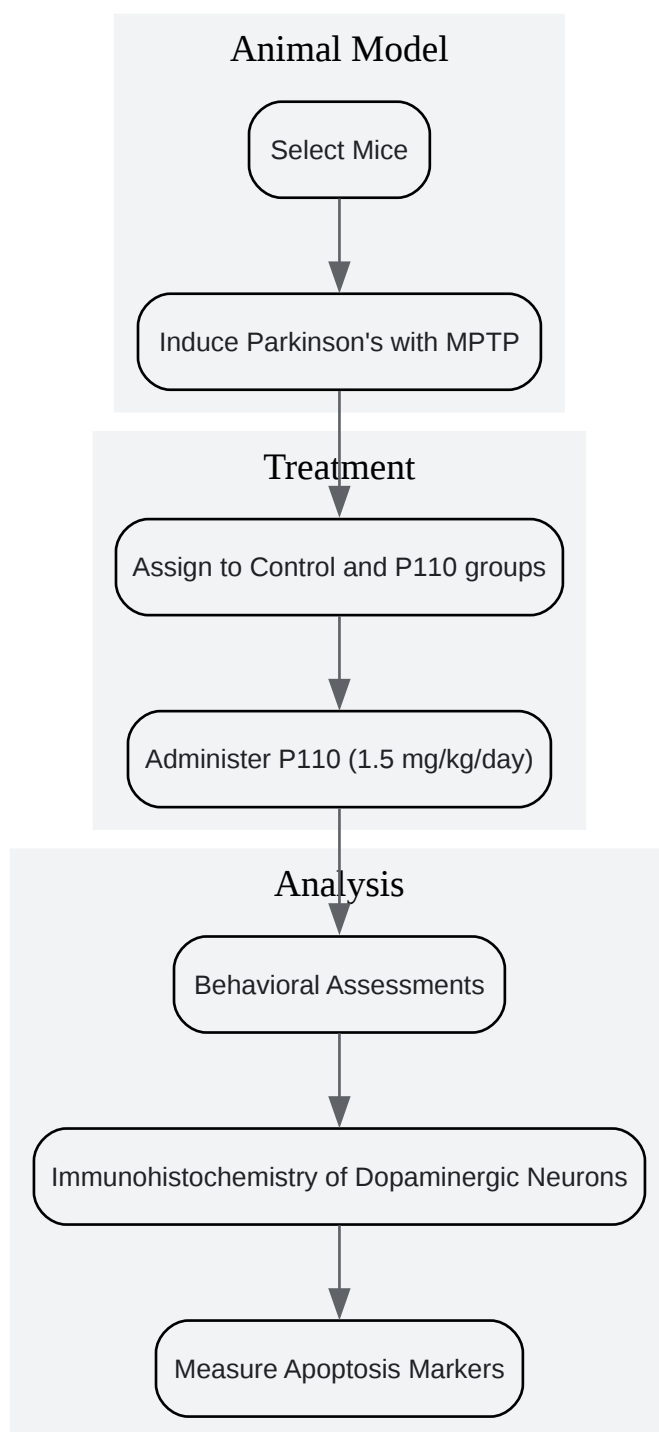
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of P110 and the experimental designs used to validate its effects, the following diagrams are provided.



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Caption: P110's mechanism of action in preventing neuronal apoptosis.



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Caption: Experimental workflow for validating P110 in an MPTP mouse model.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited are provided below.

MPTP-Induced Parkinson's Disease Model in Mice

- **Animal Model:** Male C57BL/6 mice are typically used.
- **Induction of Parkinsonism:** Mice are administered with four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg, spaced 2 hours apart. Control animals receive saline injections.
- **P110 Treatment:** P110 is dissolved in saline and administered via subcutaneous injection at a dose of 1.5 mg/kg/day, starting 24 hours after the last MPTP injection and continuing for the duration of the experiment.
- **Behavioral Assessment:** Motor function is assessed using tests such as the rotarod test and the pole test at specified time points after MPTP administration.
- **Immunohistochemistry:** At the end of the study, mice are euthanized, and their brains are collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the striatum.
- **Biochemical Analysis:** Brain tissue is homogenized to measure levels of apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and proteins involved in mitochondrial dynamics (e.g., Drp1, Fis1) using Western blotting or ELISA.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

- **Cell Culture:** Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- **Induction of Neurotoxicity:** To model Parkinson's disease, cells are treated with MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP. For Alzheimer's disease models, cells can be treated with oligomeric amyloid-beta (A β) peptides.
- **P110 Treatment:** Cells are pre-treated with P110 at various concentrations (e.g., 1 μ M, 10 μ M) for a specified period (e.g., 24 hours) before the addition of the neurotoxin.

- **Cell Viability Assay:** Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
- **Measurement of Reactive Oxygen Species (ROS):** Intracellular ROS levels are measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescein diacetate).
- **Mitochondrial Membrane Potential (MMP) Assay:** Changes in MMP are quantified using fluorescent dyes such as JC-1 or TMRM (tetramethylrhodamine, methyl ester).
- **Western Blot Analysis:** Protein levels of key markers related to apoptosis (caspases), mitochondrial dynamics (Drp1, Fis1), and neuroprotective pathways (ADAM10, Klotho) are analyzed.^{[1][9]}

Conclusion

The available preclinical data strongly support the neuroprotective effects of P110 in animal models of several major neurodegenerative diseases. Its targeted mechanism of inhibiting excessive mitochondrial fission addresses a key pathological process common to these disorders. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further investigate and potentially translate P110 into a clinically viable therapeutic strategy. While direct comparative studies with other neuroprotective agents are still needed to fully delineate its relative efficacy, P110 stands out as a promising candidate with a well-defined and scientifically compelling mechanism of action.

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References

- 1. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]

- 3. researchgate.net [researchgate.net]
- 4. The DRP1 inhibitory peptide P110 provides neuroprotection after subarachnoid hemorrhage by suppressing neuronal apoptosis and stabilizing the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Life | Free Full-Text | Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease [mdpi.com]
- 7. Animal Models of Parkinson's Disease - Parkinson's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models of Parkinson's disease - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mouse Models of Alzheimer's Disease [frontiersin.org]
- 12. cyagen.com [cyagen.com]
- 13. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
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